3-Bromo-5-phenylphosphinine
Overview
Description
3-Bromo-5-phenylphosphinine is a compound belonging to the class of phosphinines, which are six-membered aromatic phosphorus heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenylphosphinine typically involves the reaction of a brominated phenyl derivative with a phosphorus-containing reagent. One common method is the reaction of 3-bromo-5-phenylphosphine with a suitable base under controlled conditions to form the desired phosphinine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-phenylphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinine to its corresponding phosphine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphinines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-phenylphosphinine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenylphosphinine involves its interaction with various molecular targets. The phosphorus atom in the compound can act as a nucleophile, participating in various chemical reactions. The aromatic ring structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
3-Bromo-5-phenylphosphine: Similar structure but lacks the aromatic ring.
5-Phenylphosphinine: Similar structure but without the bromine atom.
3-Bromo-5-methylphosphinine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 3-Bromo-5-phenylphosphinine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-phenylphosphinine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrP/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBKTAIQFHUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CP=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519209 | |
Record name | 3-Bromo-5-phenylphosphinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87274-72-4 | |
Record name | 3-Bromo-5-phenylphosphinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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